molecular formula C26H19N3O5S2 B15078098 Benzyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Benzyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B15078098
M. Wt: 517.6 g/mol
InChI Key: ZNZLGOUXNZLUPT-KGENOOAVSA-N
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Description

Benzyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as a nitrobenzylidene group, a thienyl group, and a carboxylate ester. The compound’s structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with a thiazolopyrimidine precursor under basic conditions to form the benzylidene derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzylidene group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Amines: Reduction of the nitro group forms amines.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.

Scientific Research Applications

Benzyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2

Properties

Molecular Formula

C26H19N3O5S2

Molecular Weight

517.6 g/mol

IUPAC Name

benzyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H19N3O5S2/c1-16-22(25(31)34-15-18-6-3-2-4-7-18)23(20-8-5-13-35-20)28-24(30)21(36-26(28)27-16)14-17-9-11-19(12-10-17)29(32)33/h2-14,23H,15H2,1H3/b21-14+

InChI Key

ZNZLGOUXNZLUPT-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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